![molecular formula C10H9N3O2 B2887218 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1458593-81-1](/img/structure/B2887218.png)
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for efficient industrial synthesis.
化学反応の分析
Types of Reactions
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones using oxidizing agents like Dess–Martin periodinane.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogens using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Common reagents used in these reactions include Dess–Martin periodinane for oxidation, hydrogen gas with a catalyst for reduction, and N-bromosuccinimide for halogenation. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, amines, and halogenated derivatives, which can further undergo functionalization to yield a variety of biologically active compounds .
科学的研究の応用
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has diverse applications in scientific research, including:
作用機序
The mechanism of action of 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the modulation of various biological pathways, contributing to its therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 2-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Uniqueness
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its potential as a scaffold for drug development, offering opportunities for the design of novel therapeutic agents with improved efficacy and selectivity .
特性
IUPAC Name |
7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)7-5-8(6-1-2-6)13-9(12-7)3-4-11-13/h3-6H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJRGZQAYQQVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC3=CC=NN32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
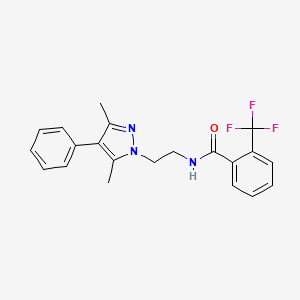
![N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine](/img/structure/B2887136.png)
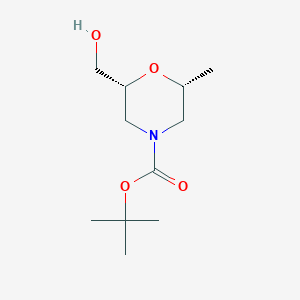
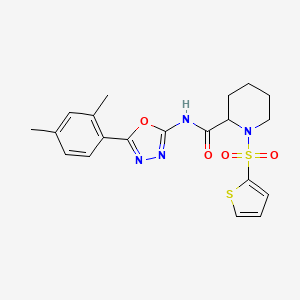
![2-(4-(methylsulfonyl)phenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2887140.png)
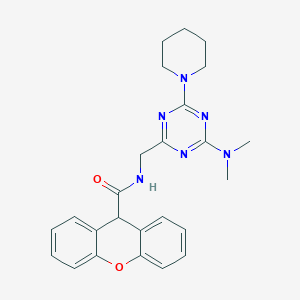
![2-Methyl-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2887144.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)propanoic acid](/img/structure/B2887145.png)
![5-(1,2-dithiolan-3-yl)-N-({4-[(piperidin-1-yl)methyl]phenyl}methyl)pentanamide](/img/structure/B2887148.png)
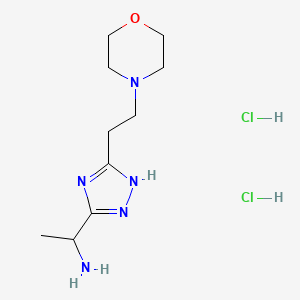
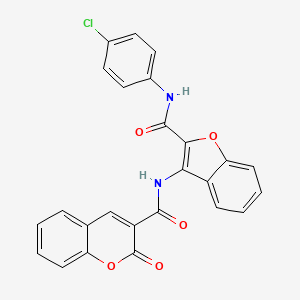
![(E)-{[3-(4-methylphenyl)adamantan-1-yl]methyl}[(4-nitrophenyl)methylidene]amine](/img/structure/B2887155.png)
![8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2887157.png)
![4-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)-1-methylpyrrolidin-2-one](/img/structure/B2887158.png)
